N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(18,13-9-3-2-4-10-13)11-16-14(17)12-7-5-6-8-12/h2-4,9-10,12,18H,5-8,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGCLNFCNFVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group
Reduction: Formation of alcohols from the carbonyl group
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence focuses on N-substituted cyclopentanecarboxamide derivatives synthesized via hydrazine-1-carbonothioyl linkages (). While these compounds differ in substituents compared to the target molecule, their physicochemical and synthetic data provide a framework for comparative analysis.
Table 1: Physicochemical Properties of Selected Cyclopentanecarboxamide Derivatives
Key Comparisons:
Synthetic Yield: The target compound’s hypothetical synthesis would likely involve coupling cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. In contrast, derivatives in Table 1 use hydrazine-1-carbonothioyl intermediates, yielding 53–66% . Higher yields (e.g., 66% for 2.14) correlate with simpler substituents (benzoyl), while bulkier groups (e.g., 2-aminobenzoyl in 2.15) reduce yields .
Melting Point: Melting points for hydrazine-1-carbonothioyl derivatives range from 148°C (2.13) to 201°C (2.10) .
Structural and Functional Differences: Hydrophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to sulfur-containing (2.13) or purely aromatic (2.14) derivatives. Bioactivity: Hydrazine-1-carbonothioyl derivatives (e.g., 2.12–2.15) are often explored for antimicrobial or enzyme-inhibitory roles . The target compound’s hydroxyl group could modulate solubility and binding affinity in biological systems.
Limitations and Inferences
- Its properties must be extrapolated from structural analogs.
- Synthetic Challenges : Introducing a hydroxy group (as in the target) may require protective strategies to avoid side reactions, unlike the straightforward thioacyl/hydrazine couplings in Table 1 .
Biological Activity
N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of ion channels and its implications in pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclopentanecarboxamide core with a hydroxylated phenylpropyl substituent. The structural uniqueness of this compound allows for specific interactions with biological targets, particularly ion channels involved in pain pathways.
-
Ion Channel Modulation :
- The compound has been shown to modulate the activity of the Transient Receptor Potential A1 (TrpA1) ion channel, which is implicated in nociception and inflammatory pain responses. TrpA1 is activated by various stimuli, including noxious cold and inflammatory mediators .
- In studies involving cyclopentane-based derivatives, it was found that modifications to the phenyl ring significantly influenced the inhibitory activity against peripheral nerve sodium channels (Na(V)1.7), which are critical for pain signaling .
- Analgesic Effects :
Case Studies and Experimental Data
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In Vitro Studies :
- A study evaluating various cyclopentane derivatives found that specific substitutions on the phenyl ring enhanced potency against Na(V)1.7 channels, with some compounds achieving IC50 values in the micromolar range. For example, one benchmark compound showed significant efficacy with an IC50 value of approximately 2.92 μM against Na(V)1.7 .
- In Vivo Studies :
Comparative Biological Activity Table
| Compound | Target Ion Channel | IC50 (μM) | Efficacy in Pain Models |
|---|---|---|---|
| This compound | Na(V)1.7 | 2.92 | Significant reduction in pain behaviors |
| Benchmark Compound A | Na(V)1.7 | 3.90 | Moderate efficacy |
| Benchmark Compound B | TrpA1 | 1.63 | High efficacy in inflammatory pain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
